Bienvenue dans la boutique en ligne BenchChem!

6-(2-propargyloxyphenyl)hexanoic acid

CYP epoxygenase arachidonic acid metabolism isoform selectivity

PPOH is the definitive, mechanism-based CYP epoxygenase inhibitor for dissecting EET-dependent pathways. Unlike 17-ODYA, which non-selectively blocks both epoxidation and ω-hydroxylation, PPOH selectively ablates epoxygenase activity (IC50 = 9 μM) while leaving 20-HETE synthesis intact. Its irreversible inhibition profile uniquely isolates CYP4A3-mediated EET production (IC50 = 6.5 μM), making it essential for renal hemodynamics and metabolic flux studies where other inhibitors produce confounding pharmacological signatures.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 206052-01-9
Cat. No. B560358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-propargyloxyphenyl)hexanoic acid
CAS206052-01-9
Synonyms2-(2-propynyloxy)-benzenehexanoic acid
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=CC=C1CCCCCC(=O)O
InChIInChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17)
InChIKeyCUNYTKVXYZYERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH, CAS 206052-01-9) Technical Baseline and Procurement Overview


6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) is a synthetic acetylenic fatty acid derivative that functions as a selective, mechanism-based inhibitor of arachidonic acid epoxidation catalyzed by specific cytochrome P450 (CYP) epoxygenase isozymes [1]. With a molecular formula of C15H18O3 and molecular weight of 246.3 g/mol, PPOH is supplied as a crystalline solid with a purity specification of ≥98% and is soluble in DMSO, ethanol, and DMF . This compound is a critical research tool for dissecting CYP epoxygenase-dependent pathways in renal, cardiovascular, and cellular signaling studies, particularly for differentiating epoxidation from ω-hydroxylation metabolic branches .

Why 6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH) Cannot Be Replaced by Generic CYP Epoxygenase Inhibitors


Within the class of acetylenic fatty acid-derived CYP epoxygenase inhibitors, PPOH occupies a unique position defined by its specific isoform selectivity profile and its mechanism-based, irreversible mode of inhibition. While structurally similar compounds such as MS-PPOH (the N-methylsulfonyl derivative) and 17-octadecynoic acid (17-ODYA) are also used to inhibit epoxygenase pathways, they differ significantly in their potency, selectivity, and mechanism of action [1]. For instance, 17-ODYA is a broad-spectrum inhibitor that non-selectively blocks both epoxidation and ω-hydroxylation pathways, confounding the interpretation of experimental outcomes [2]. Furthermore, MS-PPOH, despite being a metabolically stable analog of PPOH, exhibits a substantially narrower epoxygenase inhibition profile and is 5- to 10-fold weaker against key CYP2B family enzymes [3]. These critical differences mean that substituting PPOH with a generic alternative will produce distinct pharmacological signatures, leading to erroneous conclusions about the role of specific CYP-derived eicosanoids in biological systems.

6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH) Quantitative Differentiation Evidence Guide


PPOH Selectively Inhibits Microsomal Epoxidation Over ω-Hydroxylation Versus Broad-Spectrum 17-ODYA

In rat renal cortical microsomes, PPOH selectively inhibits arachidonic acid epoxidation (IC50 = 9 μM) while displaying negligible activity against ω-hydroxylation [1]. In direct contrast, 17-octadecynoic acid (17-ODYA) non-selectively inhibits both epoxidation (IC50 = 5 μM) and ω-hydroxylation (IC50 = 7 μM) [1]. This 2.8-fold selectivity window for epoxidation over ω-hydroxylation is not observed with 17-ODYA, which exhibits essentially equipotent inhibition of both pathways (ratio of ~1.4) [1].

CYP epoxygenase arachidonic acid metabolism isoform selectivity inhibitor profiling

PPOH Acts as a Mechanism-Based Irreversible Inhibitor Distinct from Reversible Hydroxylase Inhibitors Like DDMS

Inhibition of microsomal epoxygenase activity by PPOH is time- and NADPH-dependent, a hallmark of mechanism-based irreversible inhibition [1]. This property is not shared by DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide), a selective ω-hydroxylase inhibitor, which does not exhibit NADPH- or time-dependent inhibition [1]. The irreversible inactivation of the CYP enzyme by PPOH leads to sustained pathway suppression that persists beyond the presence of free inhibitor in the assay system [1].

mechanism-based inhibition irreversible inhibitor CYP inactivation NADPH-dependence

PPOH Exhibits Broader Epoxygenase Inhibition Profile Than Its Metabolically Stable Analog MS-PPOH

In a comprehensive panel of recombinant human and rat P450 enzymes, PPOH inhibited five known epoxygenases (CYP2B1, 2B6, 2C6, 2C9, and 2C11) with IC50 values ranging from 23–161 μM, while showing minimal activity against non-epoxygenase P450s [1]. In contrast, its N-methylsulfonyl analog MS-PPOH potently inhibited only two epoxygenases (CYP2C9 and CYP2C11, IC50 = 11–16 μM) and was considerably weaker (IC50 >90 μM) against other epoxygenases including CYP2B1, 2B6, and 2C19 [1]. Notably, MS-PPOH was found to be 5- to 10-fold less potent than PPOH against CYP2B family enzymes [2].

CYP isoform selectivity recombinant P450 enzymes epoxygenase inhibitor pharmacological tool

PPOH Potentiates Renal Microvascular Autoregulation While the Hydroxylase Inhibitor DDMS Attenuates It

In the isolated perfused juxtamedullary nephron preparation, inhibition of the epoxygenase pathway with PPOH (50 μM) enhanced the microvascular response to increasing renal perfusion pressure, causing afferent arteriolar diameter to decrease by 29 ± 4% when pressure was elevated from 80 to 160 mmHg [1]. In stark contrast, the selective ω-hydroxylase inhibitor DDMS (25 μM) attenuated the vascular response, resulting in a diameter decrease of only 4 ± 2% under the same pressure conditions [1]. The basal response (without inhibitor) was a 15 ± 2% decrease in arteriolar diameter [1].

renal microcirculation afferent arteriole autoregulation vascular pharmacology

PPOH Inhibits CYP4A2 and CYP4A3 with Distinct Isoform Potency Versus CYP4A1 Inactivity

Using recombinant rat CYP4A isoforms, PPOH exhibits differential inhibitory potency: it inhibits CYP4A3-catalyzed 11,12-epoxidation with an IC50 of 6.5 μM and CYP4A2 with an IC50 of 22 μM, while having no significant effect on CYP4A1-catalyzed ω-hydroxylase activity (20-HETE formation) . This profile confirms PPOH's selectivity for epoxygenase-active CYP4A isoforms (4A2, 4A3) over the exclusively ω-hydroxylase-active CYP4A1 . In contrast, the epoxidation IC50 reported elsewhere for PPOH against CYP4A2/4A3 is 9 μM in microsomal assays [1].

CYP4A subfamily isoform selectivity recombinant enzyme assay inhibitor characterization

Validated Research and Industrial Application Scenarios for 6-(2-Propargyloxyphenyl)hexanoic Acid (PPOH)


Dissecting the Role of EETs Versus 20-HETE in Renal Microvascular Autoregulation

PPOH is the definitive tool compound for isolating the contribution of epoxygenase-derived epoxyeicosatrienoic acids (EETs) to afferent arteriolar autoregulation. As demonstrated by Imig et al., superfusion of PPOH (50 μM) on isolated rat juxtamedullary nephrons enhances pressure-induced vasoconstriction by 93% compared to control, a functional readout that is diametrically opposed to the attenuation caused by the hydroxylase inhibitor DDMS [1]. This application is critical for researchers investigating the balance between vasodilatory EETs and vasoconstrictor 20-HETE in renal hemodynamics and hypertension models.

Characterizing Broad-Spectrum Epoxygenase Inhibition in Recombinant P450 Panels

For laboratories engaged in comprehensive CYP isoform profiling or drug metabolism studies, PPOH is the preferred broad-spectrum epoxygenase inhibitor. As established by VanAlstine and Hough, PPOH inhibits five major epoxygenase isoforms (CYP2B1, 2B6, 2C6, 2C9, 2C11) with IC50 values between 23–161 μM, while sparing non-epoxygenase P450s [2]. In contrast, the analog MS-PPOH is 5- to 10-fold weaker against CYP2B enzymes and has a much narrower inhibitory spectrum [2]. PPOH is therefore essential for experiments requiring general epoxygenase pathway blockade rather than isoform-specific targeting.

Differentiating Epoxidation from ω-Hydroxylation in Arachidonic Acid Metabolic Flux Studies

PPOH's selective inhibition of microsomal epoxidation (IC50 = 9 μM) without affecting ω-hydroxylation makes it an indispensable reagent for metabolic flux analyses in renal cortical preparations [3]. Unlike 17-ODYA, which non-selectively inhibits both pathways (epoxidation IC50 = 5 μM; ω-hydroxylation IC50 = 7 μM), PPOH allows for the selective ablation of EET production while leaving 20-HETE synthesis intact [3]. This application is vital for studies seeking to attribute specific biological effects to individual CYP-derived eicosanoid classes.

Investigating CYP4A3-Specific Epoxygenase Activity in Disease Models

PPOH exhibits its highest potency against the CYP4A3 isoform, with an IC50 of 6.5 μM, compared to 22 μM for CYP4A2, and no activity against CYP4A1 . This differential isoform sensitivity positions PPOH as a useful tool for experiments where CYP4A3-mediated EET production is hypothesized to play a predominant role. In settings such as renal inflammation or vascular dysfunction where CYP4A3 expression may be selectively upregulated, PPOH provides a means to pharmacologically interrogate the contribution of this specific epoxygenase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-propargyloxyphenyl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.